The compound's IUPAC name is 2-[(3R)-3-[acetyl(ethyl)amino]piperidin-1-yl]acetic acid, and it is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information about its structure and properties . The molecular formula for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is C₁₁H₁₈N₂O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves several key steps:
Industrial production may utilize optimized reaction conditions, including continuous flow reactors to enhance yield and purity while minimizing by-products .
The molecular structure of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be represented by its InChI string: InChI=1S/C11H20N2O3/c1-3-13(9(2)14)10-5-4-6-12(7-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m1/s1. The compound exhibits chirality at the piperidine nitrogen, leading to distinct stereoisomers .
Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm structural integrity and purity during synthesis .
[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid can participate in various chemical reactions:
The mechanism of action for [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid largely depends on its interaction with specific biological targets:
Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier .
The physical and chemical properties of [(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid are crucial for its application in research and industry:
Property | Value |
---|---|
Molecular Weight | 218.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Not specified |
These properties impact its solubility, stability, and reactivity in various environments .
[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several significant applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8